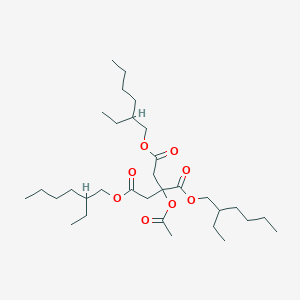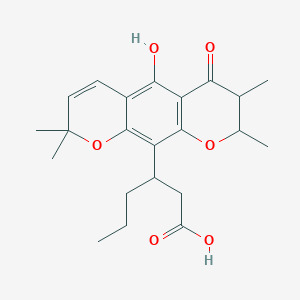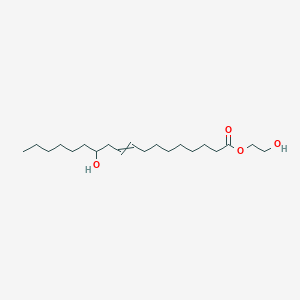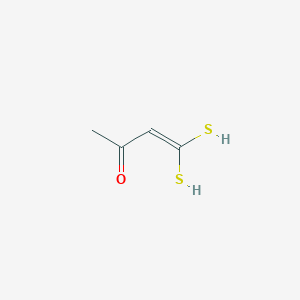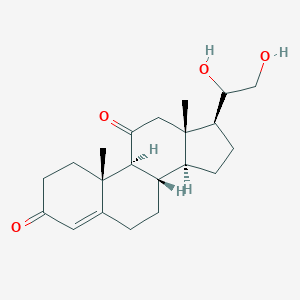
4-Pregnene-20,21-diol-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACH-1625, also known as Sovaprevir, is an experimental drug designed to treat the hepatitis C virus. It is under development by Achillion Pharmaceuticals and acts as a non-covalent, reversible inhibitor of the NS3 protease. This compound has shown high potency and specificity in preclinical studies and has received fast track status from the United States Food and Drug Administration .
Preparation Methods
ACH-1625 is synthesized through a series of chemical reactions involving linear peptidomimetic inhibitors. The synthetic route includes the formation of a cyclopropylsulfonyl carbamoyl group, a vinylcyclopropyl group, and a quinolinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these complex structures. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
ACH-1625 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the compound’s biological activity .
Scientific Research Applications
ACH-1625 has been extensively studied for its antiviral activity against the hepatitis C virus. It has shown promising results in reducing viral load in patients with chronic hepatitis C genotype-1 infection. The compound is also being investigated for its potential use in combination therapies with other antiviral agents to improve treatment outcomes. Additionally, ACH-1625’s unique pharmacokinetic properties and high liver/plasma ratios make it a valuable candidate for further research in the field of infectious diseases .
Mechanism of Action
ACH-1625 exerts its effects by binding non-covalently to the NS3 protease of the hepatitis C virus. This binding inhibits the protease’s activity, preventing the virus from processing its polyprotein into functional viral proteins. As a result, the replication of the virus is halted, leading to a reduction in viral load. The molecular targets involved in this mechanism include the NS3 protease and its associated cofactors .
Comparison with Similar Compounds
ACH-1625 is unique in its high potency and specificity for the NS3 protease. Similar compounds include other NS3/4A protease inhibitors such as Telaprevir, Boceprevir, and Simeprevir. Compared to these compounds, ACH-1625 has shown better pharmacokinetic properties and a higher safety profile in preclinical studies. Additionally, its non-covalent binding mechanism provides a distinct advantage in terms of reversible inhibition and reduced risk of resistance development .
Conclusion
ACH-1625 represents a significant advancement in the treatment of hepatitis C virus infections. Its unique chemical structure, high potency, and favorable pharmacokinetic properties make it a promising candidate for further research and development. As studies continue, ACH-1625 may play a crucial role in improving treatment outcomes for patients with chronic hepatitis C.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
116-56-3 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1 |
InChI Key |
UJDLFLAJWMSLEB-RGCRHRMLSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



